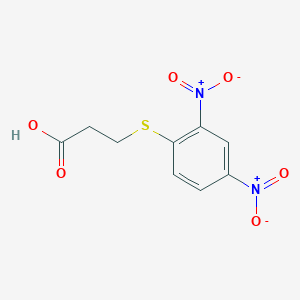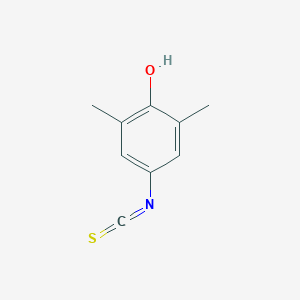![molecular formula C29H35N3O5 B304770 N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304770.png)
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as EHBIN and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide in lab experiments is its broad spectrum of activity. This compound has been found to be effective against a wide range of cancer cells, fungi, and bacteria. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for the study of N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. One of the most promising areas of research is the development of this compound as a potential anticancer agent. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of this compound in cancer patients. In addition, the potential use of this compound as an antifungal and antibacterial agent should be explored further. Finally, the mechanism of action of this compound should be studied in more detail to gain a better understanding of its potential therapeutic applications.
Synthesemethoden
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been synthesized using various methods. One of the most common methods involves the condensation of isonicotinic acid hydrazide with 3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde in the presence of a catalyst. The resulting product is then treated with 4-(hexyloxy)phenylboronic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Eigenschaften
Produktname |
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide |
|---|---|
Molekularformel |
C29H35N3O5 |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
N-[(E)-[3-ethoxy-4-[2-(4-hexoxyphenoxy)ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H35N3O5/c1-3-5-6-7-18-35-25-9-11-26(12-10-25)36-19-20-37-27-13-8-23(21-28(27)34-4-2)22-31-32-29(33)24-14-16-30-17-15-24/h8-17,21-22H,3-7,18-20H2,1-2H3,(H,32,33)/b31-22+ |
InChI-Schlüssel |
WZPDRNHIMIWOKO-DFKUXCBWSA-N |
Isomerische SMILES |
CCCCCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OCC |
SMILES |
CCCCCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OCC |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)


![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)



![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)

![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)

![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
